

Introduction: The Strategic Importance of Substituted Quinolines in Modern Chemistry

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Compound of Interest

Compound Name: **6-Bromo-2-trifluoromethylquinoline**

Cat. No.: **B065621**

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The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.^[1] Its versatile, electron-deficient aromatic structure allows for extensive functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.^[2] This guide focuses on a particularly strategic derivative: **6-Bromo-2-trifluoromethylquinoline**.

The incorporation of a trifluoromethyl (-CF₃) group is a pivotal strategy in contemporary drug design. This group's strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.^[3] Concurrently, the bromine atom at the 6-position serves as a versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.^[1] This unique combination of a stable, property-enhancing group and a reactive functionalization site makes **6-Bromo-2-trifluoromethylquinoline** a highly valuable building block for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

6-Bromo-2-trifluoromethylquinoline is a solid heterocyclic aromatic compound. Its structure is defined by a quinoline core, with a bromine atom substituted at the C6 position and a trifluoromethyl group at the C2 position.

The trifluoromethyl group dramatically influences the electronic character of the quinoline ring. As a powerful electron-withdrawing group, it decreases the basicity of the quinoline nitrogen and modulates the reactivity of the entire ring system. The bromine atom, while also electron-withdrawing, is prized for its utility in synthetic transformations that allow for the construction of more complex molecular architectures.

Key Physicochemical Data

A summary of the core physicochemical properties for **6-Bromo-2-trifluoromethylquinoline** and a closely related analogue are presented below for comparative analysis.

Property	Value for 6-Bromo-2-trifluoromethylquinoline	Reference
CAS Number	176722-64-8	[4]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N	[5]
Molecular Weight	276.05 g/mol	[5]
Appearance	Solid (predicted)	
SMILES	BrC1=CC2=C(C=C1)C=C(N=2)C(F)(F)F	[4]

Property	Value for 6-Bromo-2-(trifluoromethyl)-4-quinolinol	Reference
Molecular Formula	C ₁₀ H ₅ BrF ₃ NO	[6]
Molecular Weight	292.05 g/mol	[6]
XLogP3-AA	3.1	[6]

Synthesis and Chemical Reactivity

The construction of the 2-trifluoromethylquinoline core can be achieved through several established synthetic methodologies, often involving the cyclization of an appropriately

substituted aniline with a trifluoromethyl-containing building block. A representative synthesis can be adapted from classical quinoline syntheses like the Combes or Doebner-von Miller reactions, followed by bromination, or by starting with a pre-brominated aniline.

Representative Synthetic Protocol: Gould-Jacobs Reaction Pathway

A plausible and efficient route to **6-Bromo-2-trifluoromethylquinoline** involves the Gould-Jacobs reaction, starting from 4-bromoaniline and a trifluoromethylated β -ketoester equivalent, followed by cyclization and aromatization.

Step 1: Condensation of 4-bromoaniline with Ethyl 4,4,4-trifluoroacetoacetate

- In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as ethanol.
- Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution.
- Add a catalytic amount of a weak acid (e.g., acetic acid).
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate enamine.

Step 2: Thermal Cyclization and Dehydration

- Place the crude enamine intermediate into a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
- Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This induces a thermal cyclization to form 6-bromo-4-hydroxy-2-trifluoromethylquinoline.
- Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.

- Filter the solid and wash with hexane to purify.

Step 3: Conversion of Hydroxyquinoline to Chloroquinoline

- Treat the 6-bromo-4-hydroxy-2-trifluoromethylquinoline from the previous step with a chlorinating agent like phosphorus oxychloride (POCl_3).[\[1\]](#)
- Heat the mixture to reflux for 2-3 hours.
- Carefully quench the reaction by pouring it onto crushed ice.
- Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a solvent like dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-bromo-4-chloro-2-trifluoromethylquinoline.

Step 4: Reductive Dechlorination

- Dissolve the 6-bromo-4-chloro-2-trifluoromethylquinoline in a solvent like ethanol.
- Add a palladium catalyst, such as 10% Pd/C, and a base like triethylamine.
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, **6-Bromo-2-trifluoromethylquinoline**.

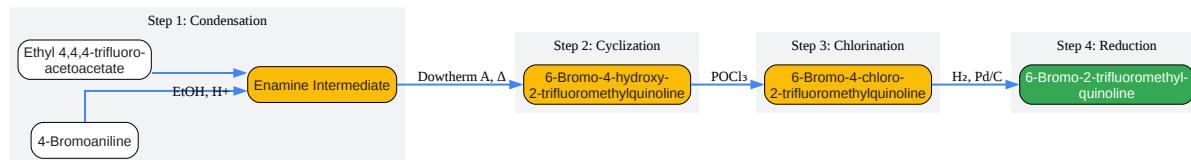
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Fig 1. Representative synthetic workflow for **6-Bromo-2-trifluoromethylquinoline**.

Spectroscopic Characterization

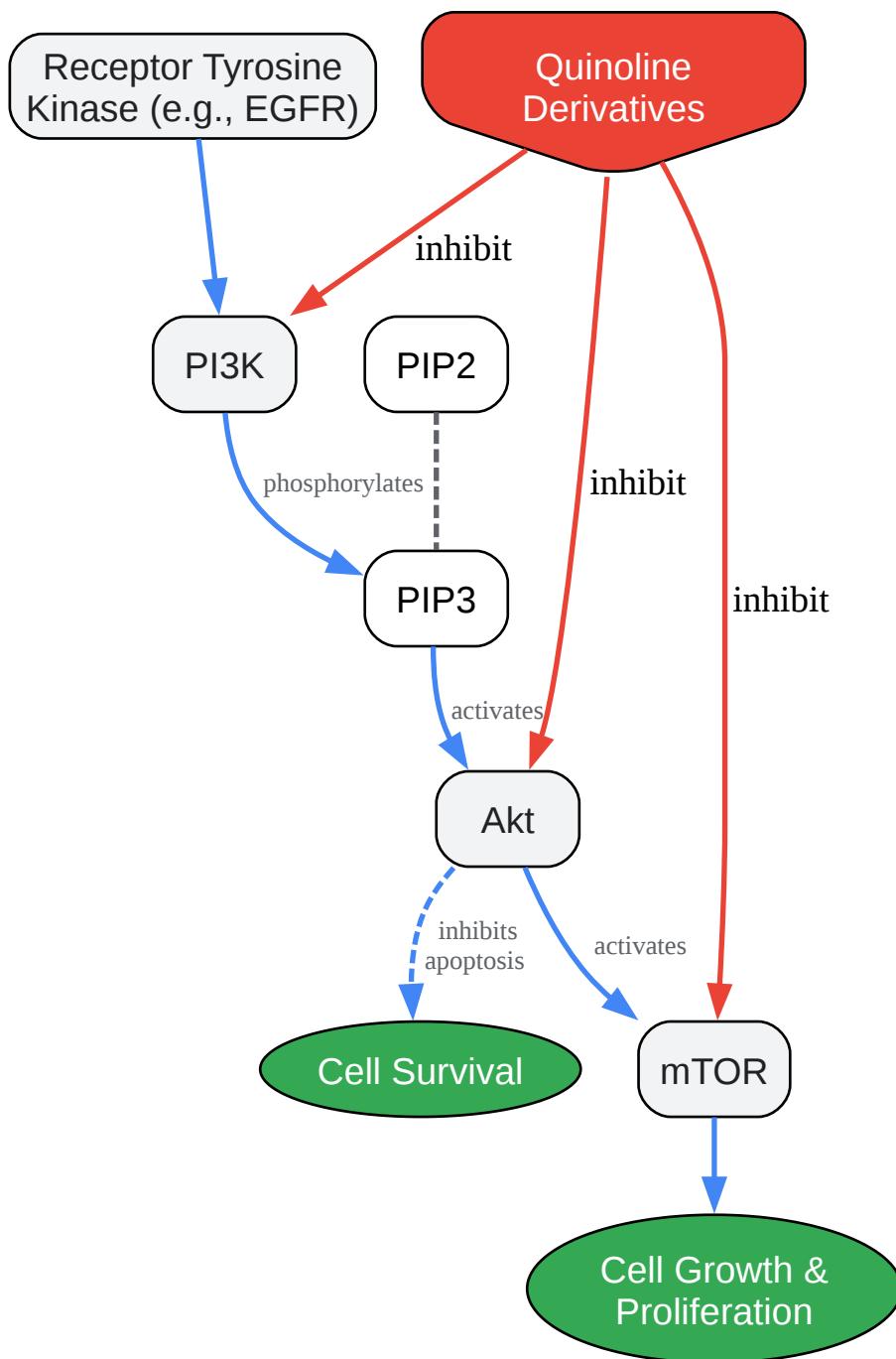
Structural elucidation and purity assessment of **6-Bromo-2-trifluoromethylquinoline** rely on standard spectroscopic techniques. The predicted data below are based on established principles of NMR spectroscopy and analysis of structurally related compounds.[2][7]

Technique	Predicted Observations
¹ H NMR	The spectrum is expected to show five signals in the aromatic region (approx. 7.5-8.5 ppm). Protons H-5 and H-7 will appear as doublets of doublets due to coupling with their neighbors. H-8 will be a doublet coupled to H-7. H-3 and H-4 will also appear as doublets, coupled to each other. The electron-withdrawing CF ₃ group will shift the H-3 proton significantly downfield.
¹³ C NMR	Ten distinct signals are expected. The carbon of the CF ₃ group will appear as a quartet due to C-F coupling. The C-2 carbon, directly attached to the CF ₃ group, will also be a quartet with a smaller coupling constant and will be shifted downfield. The C-6 carbon attached to the bromine will be identifiable by its characteristic chemical shift (~120-130 ppm). ^[8]
¹⁹ F NMR	A single sharp singlet is expected around -65 to -70 ppm, which is characteristic of a CF ₃ group attached to an aromatic ring. ^[9]
Mass Spec.	The mass spectrum will show a characteristic molecular ion peak (M ⁺) and an (M+2) peak of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **6-Bromo-2-trifluoromethylquinoline** lies in its application as a versatile scaffold for the development of novel therapeutic agents. The quinoline core is a proven pharmacophore, and the specific substitutions at the 2- and 6-positions offer distinct advantages.

1. Anticancer Drug Development: Quinoline derivatives are extensively investigated as anticancer agents. They are known to interfere with critical cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.^[1] The **6-bromo-2-trifluoromethylquinoline** scaffold can be elaborated via Suzuki or other cross-coupling reactions at the bromine position to generate libraries of compounds for screening against various kinases (e.g., c-Met, VEGF, EGF receptors) involved in tumor growth and angiogenesis.^[2]



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Fig 2. Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

2. Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics. The unique electronic properties conferred by the trifluoromethyl group can be exploited to design novel antimicrobial agents that may overcome existing resistance mechanisms.[10]

3. Selective Androgen Receptor Modulators (SARMs): Trifluoromethyl-substituted quinolinones have been identified as orally available, tissue-selective androgen receptor modulators (SARMs).[11] These compounds have therapeutic potential in treating conditions such as muscle wasting and osteoporosis with fewer side effects than traditional androgen therapies. The **6-bromo-2-trifluoromethylquinoline** scaffold provides an excellent starting point for the synthesis of novel SARM candidates.

Conclusion

6-Bromo-2-trifluoromethylquinoline is more than a simple chemical compound; it is a strategic platform for innovation in medicinal chemistry. The molecule synergistically combines the pharmacological relevance of the quinoline nucleus with the pharmacokinetic benefits of trifluoromethylation and the synthetic flexibility of a bromo-substituent. Its structure is purpose-built for exploration, allowing researchers to readily generate diverse libraries of novel compounds. As the demand for more effective and targeted therapeutics continues to grow, building blocks like **6-Bromo-2-trifluoromethylquinoline** will remain indispensable tools for scientists and drug development professionals.

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